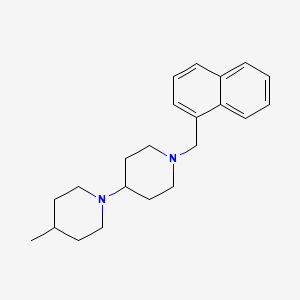

4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine

Beschreibung

4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a bicyclic amine derivative characterized by a 1,4'-bipiperidine backbone substituted with a methyl group at the 4-position and a naphthalen-1-ylmethyl moiety at the 1'-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene group, which may improve membrane permeability and target binding in hydrophobic pockets .

Eigenschaften

Molekularformel |

C22H30N2 |

|---|---|

Molekulargewicht |

322.5 g/mol |

IUPAC-Name |

4-methyl-1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperidine |

InChI |

InChI=1S/C22H30N2/c1-18-9-15-24(16-10-18)21-11-13-23(14-12-21)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3 |

InChI-Schlüssel |

IGXVIYXFJCAFAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-1’-(Naphthalen-1-ylmethyl)-1,4’-Bipiperidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Herstellung des Naphthalen-1-ylmethyl-Zwischenprodukts, das dann mit einem Bipiperidinderivat gekoppelt wird. Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Basen wie Natriumhydrid und Lösungsmitteln wie Dimethylformamid (DMF), um die Kupplungsreaktion zu ermöglichen. Das Endprodukt wird in der Regel durch Umkristallisation oder chromatographische Verfahren gereinigt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 4-Methyl-1’-(Naphthalen-1-ylmethyl)-1,4’-Bipiperidin großtechnische Batch-Reaktoren umfassen, bei denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Die Verwendung automatisierter Systeme zur Überwachung von Temperatur, Druck und Reaktantenkonzentrationen stellt eine gleichbleibende Produktionsqualität sicher. Darüber hinaus können industrielle Verfahren kontinuierliche Durchflussverfahren integrieren, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Methyl-1’-(Naphthalen-1-ylmethyl)-1,4’-Bipiperidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Ligand in Rezeptorbindungsstudien.

Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich als Analgetikum oder entzündungshemmendes Mittel.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 4-Methyl-1’-(Naphthalen-1-ylmethyl)-1,4’-Bipiperidin seine Wirkungen entfaltet, hängt oft mit seiner Interaktion mit spezifischen molekularen Zielstrukturen zusammen. Beispielsweise kann es in der pharmazeutischen Chemie an Rezeptorstellen binden, deren Aktivität modulieren und zu therapeutischen Wirkungen führen. Zu den beteiligten Wegen können Signaltransduktionsmechanismen gehören, bei denen die Verbindung die zellulären Reaktionen durch Rezeptor-Ligand-Interaktionen beeinflusst.

Wissenschaftliche Forschungsanwendungen

Overview

4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a complex organic compound characterized by its unique structural features, which include a bipiperidine framework and a naphthalene moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Synthetic Routes

The synthesis of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine typically involves multi-step organic reactions. Common methods include:

- Preparation of Naphthalen-1-ylmethyl Intermediate : This step often requires the use of strong bases such as sodium hydride and solvents like dimethylformamide.

- Coupling with Bipiperidine Derivative : The coupling reaction is facilitated under controlled conditions to optimize yield and purity.

- Purification Techniques : Final products are usually purified through recrystallization or chromatography methods.

Scientific Research Applications

4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine has diverse applications across several scientific domains:

Chemistry

- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.

Biology

- Ligand in Receptor Binding Studies : The compound has been investigated for its potential as a ligand for various receptors, including those involved in neurotransmission and signal transduction.

Medicine

- Therapeutic Properties : Research indicates potential applications as an analgesic or anti-inflammatory agent. Studies have explored its effects on pain pathways and inflammatory responses.

Industry

- Advanced Materials Development : The compound is utilized in creating advanced materials such as polymers and coatings due to its unique chemical properties.

Study on NMDA Receptor Modulation

Research demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures, suggesting its potential role in modulating excitatory neurotransmission. Such findings indicate possible therapeutic avenues for cognitive impairments associated with neurodegenerative diseases.

Antihyperglycemic Activity

Investigations into derivatives of this compound revealed marked reductions in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes management.

Wirkmechanismus

The mechanism by which 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptor sites, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine and related bipiperidine derivatives:

Key Observations:

Electron-withdrawing groups (e.g., methoxy in ) reduce basicity of the bipiperidine nitrogen, altering receptor binding kinetics.

Stability in Metal Complexes: Bipiperidine derivatives with hydrogen-bonding donors (e.g., BHEP in ) form more stable Pd(II) complexes than those with labile sulfur donors (e.g., MME). The target compound’s methyl and naphthalene groups may similarly stabilize metal interactions in medicinal chemistry applications .

Therapeutic Applications: Antiviral Activity: SCH 351125’s oxime and bromophenyl groups are critical for CCR5 antagonism, while the target compound’s naphthalene moiety may favor binding to hydrophobic viral entry proteins . Anticancer Potential: Irinotecan’s carboxylate ester is essential for prodrug activation, whereas the target compound’s naphthalene group could intercalate DNA or inhibit kinases .

Synthetic Challenges :

- Bulky substituents (e.g., naphthalene) complicate synthesis, requiring optimized coupling conditions (e.g., copper iodide catalysis in ) .

Biologische Aktivität

4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews the existing literature on its biological activity, including its interaction with various receptors, synthesis pathways, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine can be summarized as follows:

- Molecular Formula : CHN

- Molecular Weight : 226.31 g/mol

- IUPAC Name : 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine

Receptor Interactions

Research indicates that 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine exhibits significant activity at various neurotransmitter receptors. Notably, it has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Table 1: Binding Affinities of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine

| Receptor Type | Binding Affinity (K, nM) |

|---|---|

| α4β2 nAChR | Data not available |

| α3β4 nAChR | Data not available |

While specific binding affinity data for this compound at nAChRs is limited, studies involving similar bipiperidine derivatives suggest potential for selective modulation of these receptors, particularly in the context of cognitive enhancement and neuroprotection .

Pharmacological Implications

The pharmacological implications of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine are noteworthy. It may play a role in the treatment of neurodegenerative diseases and cognitive disorders due to its potential effects on cholinergic signaling.

Case Study: Cognitive Enhancement

In a study involving compounds structurally similar to bipiperidines, researchers observed improvements in cognitive function in animal models when these compounds were administered. This suggests that 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine could have similar effects, warranting further investigation into its therapeutic potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine typically involves multi-step organic reactions that incorporate naphthalene derivatives into the bipiperidine framework. Understanding the SAR is crucial for optimizing its biological activity.

Table 2: Structure-Activity Relationships

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | Naphthalene substitution | Increased nAChR affinity |

| Compound B | Methyl group addition | Enhanced selectivity for α4β2 |

These modifications have been shown to influence the binding affinity and selectivity of the compounds towards specific receptors, highlighting the importance of structural changes in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine, and what purification strategies ensure high yields?

- Methodology : Use nucleophilic substitution or reductive amination for coupling the bipiperidine scaffold with naphthalene derivatives. For purification, employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (as outlined in for structurally similar piperidine compounds). Monitor reaction progress using TLC with UV visualization. Post-synthesis, recrystallization in dichloromethane/methanol mixtures can enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on the piperidine and naphthalene moieties. Compare chemical shifts to analogous compounds (e.g., 4-(2-naphthalenyl)piperidine hydrochloride in ).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~327.45 g/mol based on analogs in ).

- FT-IR : Identify functional groups (e.g., C-N stretches at ~1250 cm) .

Q. What are the critical stability considerations for storing 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine under laboratory conditions?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like oxidized naphthalene derivatives (similar to protocols in for piperidine analogs) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound under varying catalytic systems?

- Methodology : Apply a 2 factorial design to evaluate factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant interactions and derive a predictive model for yield optimization. Reference statistical frameworks in chemical process optimization ( ) .

Q. What mechanistic insights explain contradictions in reported enantiomeric excess (ee) during asymmetric synthesis of similar bipiperidine derivatives?

- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) to probe intermediate stereochemistry. Compare with computational models (DFT calculations) to identify steric or electronic bottlenecks in the transition state. Cross-reference with chiral HPLC data ( ) to resolve ee discrepancies .

Q. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of bipiperidine-naphthalene conjugate purification?

- Methodology : Test solvent-resistant membranes (e.g., polyimide) to separate unreacted naphthalene precursors from the target compound. Optimize transmembrane pressure and solvent composition using CRDC subclass RDF2050104 guidelines ( ). Validate purity via LC-MS .

Q. What role does computational fluid dynamics (CFD) play in reactor design for large-scale synthesis of this compound?

- Methodology : Simulate mass transfer and heat distribution in continuous-flow reactors using COMSOL Multiphysics. Integrate AI-driven parameter tuning ( ) to minimize hotspots and improve mixing efficiency. Validate against experimental yield data .

Analytical and Safety Considerations

Q. How do intermolecular interactions (e.g., π-π stacking) influence the crystallization behavior of this compound?

- Methodology : Conduct single-crystal X-ray diffraction (as in ) to resolve packing motifs. Compare with powder XRD patterns to correlate crystallinity with solubility profiles. Use DSC/TGA to assess thermal stability .

Q. What safety protocols are critical when handling 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine, given structural analogs' toxicity profiles?

- Methodology : Adopt H313 (harmful in contact with skin) and H315 (skin irritation) precautions ( ). Use fume hoods for synthesis, and pair LC-MS analysis with waste neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | HRMS | ~327.45 g/mol |

| Purity Validation | HPLC (65:35 MeOH/buffer) | |

| Thermal Stability | DSC/TGA | |

| Optimal Reaction Temperature | DoE (Factorial Design) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.